molecular formula C13H12BrNO2 B372868 2-Bromo-6-(4-ethoxyphenoxy)pyridine

2-Bromo-6-(4-ethoxyphenoxy)pyridine

Cat. No.: B372868
M. Wt: 294.14g/mol
InChI Key: YQCDCXHCORLAFZ-UHFFFAOYSA-N
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Description

2-Bromo-6-(4-ethoxyphenoxy)pyridine is a brominated pyridine derivative featuring a 4-ethoxyphenoxy substituent at the 6-position of the pyridine ring. Bromopyridines are widely employed in organic synthesis as intermediates for pharmaceuticals, agrochemicals, and ligands in coordination chemistry due to their versatility in cross-coupling reactions (e.g., Suzuki-Miyaura) . The ethoxyphenoxy group may enhance lipophilicity and influence biological activity, as seen in compounds like 2-bromo-6-(4-methoxyphenyl)pyridine, which has been utilized in the synthesis of combretastatin analogs .

Properties

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14g/mol

IUPAC Name

2-bromo-6-(4-ethoxyphenoxy)pyridine

InChI

InChI=1S/C13H12BrNO2/c1-2-16-10-6-8-11(9-7-10)17-13-5-3-4-12(14)15-13/h3-9H,2H2,1H3

InChI Key

YQCDCXHCORLAFZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)OC2=NC(=CC=C2)Br

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=NC(=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects :

  • Electron-withdrawing groups (e.g., trifluoromethyl) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
  • Aryl groups (e.g., 4-methoxyphenyl) improve stability and enable π-π stacking in drug design .
  • Ethoxyphenoxy groups may confer higher solubility in organic solvents compared to alkyl halides.

Key Differences :

  • Suzuki coupling is preferred for aryl group introduction, while propargylation enables click chemistry modifications.

Physical and Chemical Properties

Property This compound (Inferred) 2-Bromo-6-(trifluoromethyl)pyridine 2-Bromo-6-(bromomethyl)pyridine
Molecular Weight ~337.2 g/mol (estimated) 225.99 g/mol 249.92 g/mol
Melting Point Not reported 48–52°C Not specified
Boiling Point Not reported 78–79°C Not specified
Solubility Likely soluble in DMSO, THF Soluble in organic solvents Limited data

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